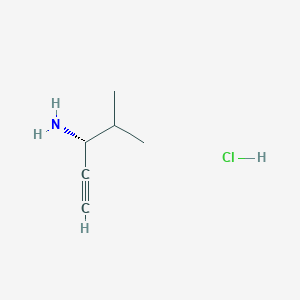![molecular formula C13H14FNO B2440377 [1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol CAS No. 676644-23-8](/img/structure/B2440377.png)
[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol” is a chemical compound with a complex structure . It is related to 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde, which is an ether and can be used to prepare vonoprazan fumarate, a potent orally active potassium-competitive acid blocker (P-CAB) with antisecretory activity .
Synthesis Analysis
The synthesis of this compound is complex and involves multiple steps . One of the synthetic approaches includes the synthesis of pyrrole derivatives and their utilization for the preparation of pyrrolo-pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of this compound is complex. It has a linear formula of C22H17FN4OS2 and a molecular weight of 436.533 . The structure is related to that of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps . Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .Scientific Research Applications
Catalyst Development for Methanol Dehydration
Methanol dehydration to produce dimethyl ether (DME) is a crucial process with extensive applications. Researchers have extensively studied catalysts involved in this reaction. The dominant catalysts include γ-Al2O3 and various zeolites such as ZSM-5, Y, beta, and mordenite, along with their modifications. The wide variety of catalysts studied also encompass silica-alumina, mesoporous silicates, aluminum phosphate, silicoaluminophosphates, heteropoly acids (HPAs), metal oxides, ion exchange resins, and quasicrystals. These catalysts play a pivotal role in the dehydration process, significantly contributing to the efficiency and sustainability of methanol utilization in industrial processes (Bateni & Able, 2018).
Methanol Synthesis and Industrial Applications
Methanol synthesis, particularly from syngas, represents a vast field with a myriad of industrial applications. Methanol, due to its clean-burning nature and versatile applicability, serves as a fundamental chemical in various sectors. Its potential future uses, especially as a peaking fuel in coal gasification combined cycle power stations, highlight its significance in energy and chemical industries. The synthesis process, involving catalysts and varying conditions, is crucial for efficient production and application of methanol in diverse fields (Cybulski, 1994).
Methanol in Hydrogen Production
Methanol serves as a significant source for hydrogen production, a topic of extensive research due to its implications in fuel cell technology and the hydrogen economy. The review of methanol steam reforming, partial oxidation, autothermal reforming, and methanol decomposition highlights the intricate processes involved and the importance of catalyst development and reactor technology in enhancing efficiency. The role of methanol in fostering a sustainable hydrogen-methanol economy is evident from the advancements in catalysts and reactor structures (García et al., 2021).
Methanol as an Indicator of Cellulosic Insulation Degradation
The utilization of methanol as a chemical marker, particularly in assessing the condition of solid insulation in power transformers, illustrates its niche yet vital application in the energy sector. The identification of methanol in transformer field samples and its role in monitoring cellulosic insulation degradation underscores its importance in maintaining and monitoring energy infrastructure (Jalbert et al., 2019).
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that both indole and pyrrolidine derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole and pyrrolidine derivatives, are known to interact with their targets through various mechanisms, often leading to changes in cellular processes .
Biochemical Pathways
It’s worth noting that similar compounds, such as indole derivatives, have been found to influence a variety of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
Similar compounds, such as pyrrolidine derivatives, are known to have certain physicochemical parameters that can impact their bioavailability .
Result of Action
Similar compounds, such as indole derivatives, have been found to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s worth noting that the action of similar compounds can be influenced by various factors, including ph, temperature, and the presence of other substances .
properties
IUPAC Name |
[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO/c1-9-7-11(8-16)10(2)15(9)13-6-4-3-5-12(13)14/h3-7,16H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHHPNKGIUSJRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2F)C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7a-(4-methoxyphenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one](/img/structure/B2440295.png)



![2-(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2440303.png)

![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2440306.png)



![2-[1-(2-Chloroacetyl)azetidin-3-yl]oxy-N,N-dimethylacetamide](/img/structure/B2440313.png)
![5-[4-(5-Chloropyridin-2-yl)piperazin-1-yl]pyridin-2-amine](/img/structure/B2440314.png)
![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-[(4-phenoxyanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2440315.png)